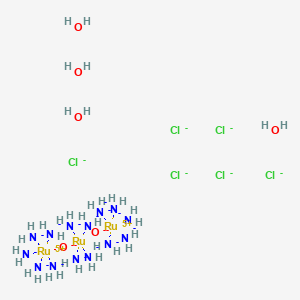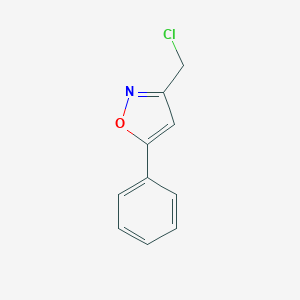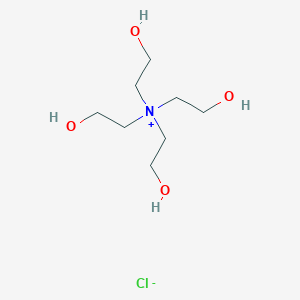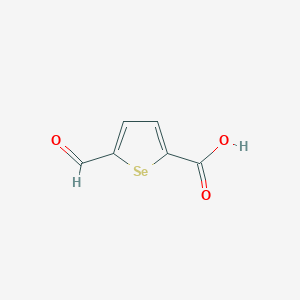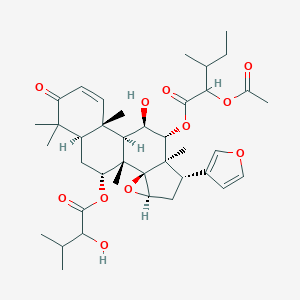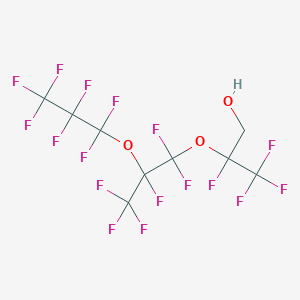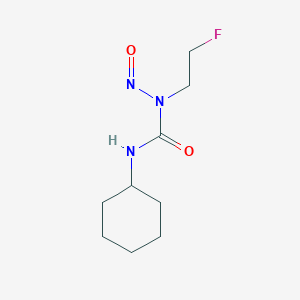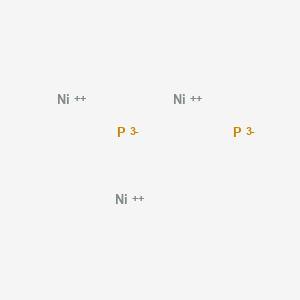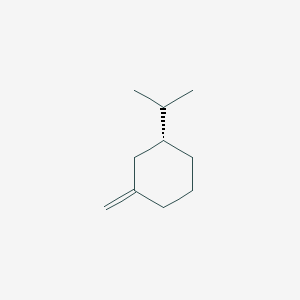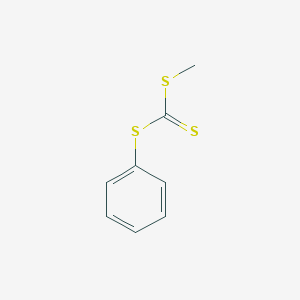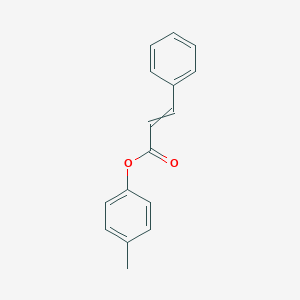
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester, also known as methyl 4-methylphenyl 3-phenyl-2-propenoate, is a chemical compound that belongs to the class of aromatic carboxylic acid derivatives. This compound has gained significant interest in scientific research due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the biosynthesis of biologically active compounds.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, it has been shown to exhibit significant antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, it can be used as a key intermediate for the synthesis of various biologically active compounds. However, its use in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for the research on 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate. One possible direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the field of material science. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential use as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate can be achieved through several methods. One of the most commonly used methods is the esterification of 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenol with 3-phenylpropenoic acid in the presence of a catalytic amount of acid. Another method involves the reaction of 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenol with acetic anhydride in the presence of a Lewis acid catalyst followed by the reaction of the resulting intermediate with 3-phenylpropenoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate for the synthesis of various biologically active compounds such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Propiedades
Número CAS |
10519-07-0 |
|---|---|
Nombre del producto |
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester |
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(4-methylphenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3 |
Clave InChI |
IANCOMABALMZHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Sinónimos |
3-Phenylpropenoic acid 4-methylphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



